REACTION_CXSMILES
|
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[CH2:11][CH2:12][CH2:13][C:14]([OH:16])=O>CS(O)(=O)=O>[CH2:11]1[C:2]2[CH:3]=[CH:4][C:5]3[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=3)[C:1]=2[C:14](=[O:16])[CH2:13][CH2:12]1
|
Name
|
|
Quantity
|
82 g
|
Type
|
reactant
|
Smiles
|
C1=C(C=CC2=CC=CC=C12)CCCC(=O)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with thermometer
|
Type
|
CUSTOM
|
Details
|
drying tube and magnetic stirring bar
|
Type
|
CUSTOM
|
Details
|
as prepared above and the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was heated at 90°-95° C. for one hour with vigorous stirring
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The yellow reaction mixture was cooled
|
Type
|
ADDITION
|
Details
|
poured
|
Type
|
CUSTOM
|
Details
|
on crushed ice
|
Type
|
EXTRACTION
|
Details
|
extracted with two 350 ml portions of ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic portions were washed with 5% aqueous sodium hydroxide, water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
ADDITION
|
Details
|
treated with some silica gel powder and Norit A charcoal
|
Type
|
FILTRATION
|
Details
|
before filtering
|
Type
|
CUSTOM
|
Details
|
Upon removing the solvent an off-white solid
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
CUSTOM
|
Details
|
Recrystallization from 375 ml of hexane containing 7-10 ml of chloroform
|
Type
|
CUSTOM
|
Details
|
gave an oil that
|
Name
|
|
Type
|
product
|
Smiles
|
C1CCC(C=2C3=CC=CC=C3C=CC12)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 55 g | |
YIELD: CALCULATEDPERCENTYIELD | 73.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |